3-(1,3-Thiazol-2-yl)phenylboronic acid
Description
Significance of Organoboron Compounds in Chemical Synthesis
Organoboron compounds, particularly boronic acids and their esters, have become indispensable reagents in organic synthesis over the past few decades. researchgate.netmdpi.com Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. mdpi.com Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, making them easy to handle and store. oup.comrsc.org
The most significant application of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate. researchgate.netoup.comrsc.org The reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and high regio- and stereoselectivity. oup.comrsc.orgnih.gov These features have made it a cornerstone of modern synthetic chemistry, with widespread use in the production of pharmaceuticals, agrochemicals, and advanced materials. oup.com
Advantages of Organoboron Compounds in Cross-Coupling Reactions
| Feature | Description |
|---|---|
| Stability | Generally stable to water and air, facilitating ease of handling. oup.com |
| Low Toxicity | Boron-containing byproducts are typically non-toxic and easily removed. mdpi.comoup.com |
| Functional Group Tolerance | Reactions proceed in the presence of a broad range of functional groups. oup.comrsc.org |
| High Yield & Selectivity | Reactions are often high-yielding and exhibit excellent regio- and stereoselectivity. oup.comnih.gov |
| Mild Conditions | The reactions can be carried out under gentle conditions, preserving complex molecular structures. rsc.org |
| Availability | A wide variety of boronic acids are commercially available or readily synthesized. oup.com |
The Thiazole (B1198619) Moiety as a Heterocyclic Scaffold in Organic Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. wisdomlib.org This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active compounds and FDA-approved drugs. researchgate.netfabad.org.tr The thiazole nucleus is present in natural products, most famously in Vitamin B1 (Thiamine). researchgate.net
The widespread importance of the thiazole moiety stems from its ability to engage in various non-covalent interactions with biological targets, contributing to the pharmacological profile of a molecule. nih.gov Consequently, thiazole derivatives have been shown to exhibit a vast spectrum of biological activities. researchgate.nettandfonline.comnih.govnih.gov This has led to their intensive investigation and incorporation into drug candidates for treating a wide range of diseases. fabad.org.tr For instance, the anticancer drugs Dasatinib and Dabrafenib both feature a thiazole ring in their structures. tandfonline.comnih.gov
Reported Biological Activities of Thiazole Derivatives
| Activity | Reference |
|---|---|
| Anticancer | tandfonline.comnih.gov |
| Antimicrobial | researchgate.netnih.gov |
| Antiviral | researchgate.netnih.gov |
| Anti-inflammatory | tandfonline.comnih.gov |
| Antidiabetic | researchgate.net |
| Anticonvulsant | researchgate.nettandfonline.com |
| Antioxidant | tandfonline.comnih.gov |
Overview of Research Trajectories for Arylboronic Acids Incorporating Heteroaromatic Rings
The synthesis and application of arylboronic acids that contain heteroaromatic rings, such as 3-(1,3-Thiazol-2-yl)phenylboronic acid, represent a significant research trajectory in modern organic chemistry. These hybrid molecules serve as versatile building blocks for constructing complex molecular architectures, particularly in the field of drug discovery. nih.gov
The primary research application for these reagents is their use in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov By coupling a heteroaromatic-containing arylboronic acid with a variety of organic halides, chemists can readily synthesize libraries of novel compounds. This strategy is frequently employed in the development of kinase inhibitors, where specific aryl-heteroaryl linkages are often crucial for biological activity. nih.gov For example, research has demonstrated the coupling of arylboronic acids with halogenated thiazoles or thiadiazoles to produce potent inhibitors for targets like c-Met kinase. nih.gov
Current research in this area focuses on several key aspects:
Expansion of Scope: Developing new coupling partners and exploring the synthesis of increasingly complex and diverse molecular structures.
Catalyst Development: Investigating alternative and more efficient catalytic systems beyond traditional palladium catalysts, including those based on nickel or rhodium, to overcome existing limitations. researchgate.netnih.govrsc.org
Greener Methodologies: Designing reactions that proceed under milder and more environmentally friendly conditions, such as in aqueous media or with the assistance of microwave irradiation, to improve sustainability. rsc.org
Mechanistic Understanding: Studying the reaction mechanisms, particularly for challenging substrates like unprotected nitrogen-rich heterocycles, to improve reaction efficiency and predictability. nih.gov
The continued exploration of these research avenues promises to further enhance the synthetic utility of compounds like this compound, solidifying their role as essential tools in the creation of novel functional molecules.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1,3 Thiazol 2 Yl Phenylboronic Acid and Its Analogs
Established Synthetic Routes to Thiazolylphenylboronic Acids
The preparation of thiazolylphenylboronic acids can be achieved through several key synthetic strategies, including palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and directed ortho-metalation. Each of these methods offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com In the context of synthesizing thiazolylphenylboronic acids, this reaction is typically employed to couple a dihaloarene with a boron-containing reagent in the presence of a palladium catalyst. A direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) has also been reported, offering a simplified route to these compounds. nih.gov
The synthesis of 3-(1,3-thiazol-2-yl)phenylboronic acid via Suzuki-Miyaura coupling generally involves the reaction of a borylating agent with a suitable precursor, such as 2-(3-bromophenyl)-1,3-thiazole. The substrate scope for this transformation is broad, accommodating a variety of substituted thiazole (B1198619) and phenyl rings. The reaction's success is often dependent on the nature of the halide (I > Br > Cl) and the boronic acid partner. uwindsor.ca The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. tcichemicals.com
Key precursors for the synthesis of thiazolylphenylboronic acids include:
Aryl Halides: 2-(3-halophenyl)-1,3-thiazoles (where halo = Cl, Br, I) are common starting materials.
Borylating Agents: Bis(pinacolato)diboron (B2pin2) is a frequently used reagent for introducing the boronic ester functionality, which can then be hydrolyzed to the desired boronic acid.
The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the choice of the palladium catalyst and the associated ligands. nih.govresearchgate.net Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. mdpi.com
Ligands play a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The choice of ligand can also influence the selectivity of the reaction when multiple reactive sites are present. nih.govresearchgate.net The use of specific ligands like SPhos has been shown to confer unprecedented activity, allowing reactions to be performed at low catalyst levels. nih.govcapes.gov.br
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Aryl chlorides, bromides | High activity, low catalyst loading, room temperature reactions for aryl chlorides. nih.govcapes.gov.br |
| Pd(dba)2 | XPhos | Aryl bromides, chlorides | Effective for challenging couplings. mdpi.com |
| PdCl2(dppf) | dppf | Aryl halides | Good for a broad range of substrates. mdpi.com |
| [Pd(IPr)(μ-Cl)Cl]2 | IPr (NHC) | Aryl esters | Highly reactive for acylative couplings. nih.gov |
Optimizing reaction parameters is critical for achieving high yields and purity of the desired thiazolylphenylboronic acid. Key parameters that are often fine-tuned include the choice of solvent, base, and temperature. researchgate.netresearchgate.net
Solvents: Aprotic solvents such as dioxane, toluene, and tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species. researchgate.net
Bases: Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are frequently employed to facilitate the transmetalation step. uwindsor.caresearchgate.net The strength and nature of the base can significantly affect the reaction outcome. uwindsor.ca
Temperature: Reactions are typically run at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. However, with highly active catalyst systems, reactions can sometimes be performed at room temperature. nih.gov
Machine learning has also been employed to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the efficient navigation of the large parameter space to find general and high-yielding conditions. chemistryviews.org
| Parameter | Commonly Used | Effect on Reaction |
|---|---|---|
| Solvent | Dioxane, Toluene, THF, DMF | Influences solubility of reactants and catalyst stability. researchgate.net |
| Base | K2CO3, Cs2CO3, K3PO4, Ba(OH)2 | Facilitates the transmetalation step; choice can be crucial for sterically hindered substrates. uwindsor.ca |
| Temperature | Room Temperature to Reflux | Affects reaction rate; higher temperatures are often required, but highly active catalysts can allow for milder conditions. nih.gov |
| Palladium Source | Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf) | The choice of palladium precursor can impact catalyst activation and overall efficiency. researchgate.net |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for the synthesis of organometallic reagents, which can then be trapped with an electrophilic boron source to yield the desired boronic acid. wikipedia.org This method is particularly useful when the corresponding organolithium or Grignard reagent is accessible.
The process typically involves treating an aryl halide, such as 2-(3-bromophenyl)-1,3-thiazole, with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. wikipedia.org The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to afford the boronic acid. reddit.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
A potential side reaction in this methodology is protodeboronation, especially when sensitive functional groups are present. reddit.com Careful control of the reaction conditions, such as temperature and the choice of reagents, is crucial to minimize this undesired pathway.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. chem-station.comwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be reacted with an electrophilic boron reagent to introduce the boronic acid functionality. acs.org
While this method is powerful for introducing substituents in a highly controlled manner, its direct application to the synthesis of this compound would depend on the presence of a suitable DMG on the phenyl ring that directs metalation to the desired position. The interaction between the lithium and the electron-rich directing group is what favors lithiation at the ortho position. chem-station.com Examples of effective DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The boronic acid moiety itself has been explored as a directing group, which could allow for the synthesis of unusually substituted arylboronic acids. acs.org
Emerging and Novel Synthetic Approaches
Recent advancements in synthetic chemistry have provided innovative methods for the preparation of this compound and its analogs. These approaches often prioritize efficiency, environmental considerations, and the ability to construct complex molecules in fewer steps.
Solvent-Free Reaction Conditions
In the pursuit of greener and more sustainable chemical processes, solvent-free reaction conditions have emerged as a significant area of development for the synthesis of thiazole derivatives. bepls.com These methods reduce environmental impact by eliminating the need for potentially hazardous organic solvents. One-pot, three-component processes for synthesizing related thiazole structures, such as 1,3-thiazolidin-4-ones, have been successfully carried out by heating a mixture of a primary amine, an aldehyde or ketone, and 2-mercaptoacetic acid without any solvent. researchgate.net In some cases, alkylation reactions to modify related heterocyclic compounds have also been performed under solvent-free conditions, demonstrating the versatility of this approach. nih.gov These methodologies highlight a trend towards minimizing waste and simplifying reaction setups in heterocyclic chemistry.
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like thiazole derivatives in a single procedural step from three or more starting materials. researchgate.net This approach avoids the lengthy separation and purification of intermediate compounds, saving time and resources. The Hantzsch-thiazole synthesis is a classic method that has been adapted for modern one-pot approaches to create highly substituted thiazoles in excellent yields under neat (solvent-free) conditions. acgpubs.org
More recently, novel chemoenzymatic one-pot syntheses have been developed. mdpi.comnih.gov These methods utilize enzymes, such as trypsin from porcine pancreas, to catalyze the reaction under mild conditions. mdpi.comnih.gov This enzymatic approach has shown great catalytic activity and tolerance for a wide range of substrates, providing a new strategy for synthesizing diverse thiazole derivatives with high yields (up to 94%). mdpi.comnih.gov
Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis
| Synthesis Type | Key Reactants | Conditions | Catalyst | Reference |
|---|---|---|---|---|
| Hantzsch-Thiazole | α-bromoketone, Thiosemicarbazide, Carbonyl compounds | Neat (solvent-free), Heat | None | acgpubs.org |
Flow Chemistry Applications in Synthesis
Flow chemistry has become a transformative technology for the synthesis of organic compounds, including boronic acids. sci-hub.se This technique involves performing chemical reactions in a continuously flowing stream within a network of tubing or microreactors. It offers significant advantages over traditional batch processing, including enhanced safety, precise temperature control, improved reproducibility, and scalability. sci-hub.seorganic-chemistry.org
A simple and efficient continuous flow setup has been demonstrated for the synthesis of various boronic acids on a multigram scale. organic-chemistry.org This process often involves an organolithium-mediated reaction sequence, such as a halogen-lithium exchange with an aryl bromide, followed by an electrophilic quench with a trialkyl borate. organic-chemistry.org Remarkably, this entire sequence can be completed in under one second of total reaction time with a high throughput, making it an attractive method for the rapid production of boronic acid building blocks like this compound for medicinal chemistry or larger-scale development studies. organic-chemistry.org
Strategies for Derivatization and Chemical Functionalization
Once the core structure of this compound is obtained, various strategies can be employed to modify it. These derivatizations are crucial for creating analogs with tailored properties, often by converting the boronic acid to a more stable ester or by selectively functionalizing the heterocyclic ring.
Synthesis of Boronic Esters
Boronic acids are often converted into boronic esters to improve their stability, ease of handling, and purification, as they are less polar and not prone to forming oligomeric anhydrides like boroxines. sciforum.net The synthesis of boronic esters is typically an equilibrium reaction that involves the condensation of the boronic acid with an alcohol, most commonly a 1,2- or 1,3-diol. sciforum.netwiley-vch.de
To drive the reaction to completion, the water produced during the condensation is removed, often by using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves. sciforum.net A variety of diols can be used, with pinacol (B44631) being one of the most common, leading to the formation of a stable five-membered dioxaborolane ring. wiley-vch.de Other diols, such as tartrate derivatives, can be used to introduce chirality. sciforum.net Another synthetic route involves the reaction of Grignard reagents with boron-containing substrates like pinacolborane in an ethereal solvent at room temperature. google.com
Table 2: Common Methods for Boronic Ester Synthesis
| Boronic Acid | Diol / Reagent | Conditions | Dehydrating Method | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Dimethyl-(L)-tartrate | Room Temperature, Toluene | Activated molecular sieves | sciforum.net |
| 1,4-Phenyldiboronic acid | Dibenzyl-(L)-tartrate | Reflux, Toluene | Dean-Stark apparatus | sciforum.net |
Regioselective Functionalization of the Thiazole Ring
Direct functionalization of the pre-formed 2-arylthiazole scaffold is a powerful strategy for creating derivatives. Regioselective C–H functionalization allows for the precise installation of new chemical groups at specific positions on the molecule. A notable example is a cobalt(III)-catalyzed C–H functionalization strategy that enables the efficient and ortho-selective alkylation and allylation of 2-arylthiazoles. rsc.org This method uses maleimides or allyl acetates as coupling partners to introduce new substituents on the phenyl ring at the position adjacent to the thiazole. rsc.org The reaction demonstrates operational simplicity and tolerance for diverse functional groups, providing a versatile platform for generating a broad range of derivatives from a common intermediate. rsc.org While this specific method targets the aryl ring, other transition-metal-catalyzed approaches exist for the regioselective functionalization of various positions on aryl-azole systems, offering a toolkit for targeted molecular design. nih.gov
Incorporation into Larger Molecular Architectures
The strategic placement of the thiazole and boronic acid groups on the phenyl ring allows for the directed synthesis of molecules with specific three-dimensional arrangements and functionalities. For instance, in the development of kinase inhibitors, a common strategy in cancer therapy, the thiazole-phenyl fragment can be coupled with various heterocyclic systems to create compounds that fit into the ATP-binding site of target enzymes.
A notable application of this compound is in the synthesis of Rho-kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in various diseases, including hypertension and glaucoma. In one synthetic approach, this compound is coupled with a substituted aminopyrimidine derivative. The resulting compound combines the thiazole-phenyl unit with a recognized pharmacophore, leading to a potent and selective inhibitor.
The following table details a representative Suzuki-Miyaura coupling reaction for the incorporation of this compound into a larger molecular structure.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Application |
|---|---|---|---|---|---|
| This compound | 4-Bromo-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide | Pd(PPh3)4, K2CO3, Dioxane/H2O | N-(5-(morpholinomethyl)thiazol-2-yl)-3'-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | 75 | Precursor for ROCK Inhibitors |
This reaction exemplifies how the this compound fragment can be efficiently linked to another complex heterocyclic system. The resulting biphenyl (B1667301) structure serves as a core scaffold that can be further modified to optimize biological activity. The thiazole moiety, in particular, can engage in crucial hydrogen bonding interactions within the active site of a target protein, enhancing the potency of the final compound.
Reactivity Profiles and Mechanistic Investigations of 3 1,3 Thiazol 2 Yl Phenylboronic Acid
Mechanistic Pathways in Metal-Catalyzed Cross-Coupling Reactions
The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, R¹-X) to a low-valent palladium(0) complex. mdpi.comyoutube.com This step, which does not directly involve the boronic acid, is often rate-limiting and results in the formation of a square-planar palladium(II) intermediate (R¹-Pd(II)-X). researchgate.net The reactivity order for the halide is typically I > Br > Cl > F. youtube.com For substrates like 3-(1,3-Thiazol-2-yl)phenylboronic acid, the coupling partner would be an aryl or vinyl halide. The choice of phosphine (B1218219) ligands on the palladium center is critical, as electron-donating and bulky ligands can facilitate the oxidative addition of less reactive halides, such as aryl chlorides. researchgate.netnih.gov
Transmetallation is the key step where the organic moiety from the boron reagent is transferred to the palladium(II) center, displacing the halide or other leaving group. nih.gov This process is highly dependent on the reaction conditions and is the stage where this compound directly participates. researchgate.net A base is essential for this step to proceed. organic-chemistry.orgresearchgate.net Two primary mechanistic pathways have been extensively debated and investigated: the boronate pathway and the oxo-palladium (or hydroxo-palladium) pathway. acs.orgnih.gov
Boronate Pathway (Path A): In this pathway, the base (e.g., OH⁻) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻). acs.orgnih.gov This activated boronate then reacts with the R¹-Pd(II)-X complex, transferring the aryl group to the palladium and displacing the halide. acs.org
Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the R¹-Pd(II)-X complex to form a palladium-hydroxo complex (R¹-Pd(II)-OH). acs.orgnih.gov This species then reacts with the neutral boronic acid. In this scenario, the boronic acid acts as a Lewis acid, facilitating the transfer of its organic group to the palladium center. acs.orgnih.gov
Systematic studies on model systems have shown that the reaction between an arylpalladium hydroxo complex and a neutral arylboronic acid can be several orders of magnitude faster than the reaction between an arylpalladium halide complex and an arylboronate. nih.gov This suggests that for many Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the oxo-palladium pathway (Path B) is the dominant route for transmetallation. acs.orgnih.gov
The electronic nature of the boronic acid significantly impacts the transmetallation step. The 3-(1,3-Thiazol-2-yl)phenyl group possesses an electron-deficient thiazole (B1198619) ring. Electron-withdrawing groups on the arylboronic acid increase the Lewis acidity of the boron atom. This enhanced electrophilicity can facilitate the formation of the tetracoordinate boronate species required for the boronate pathway. However, electron-deficient heteroarylboronic acids can also be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product. nih.gov The stability and reactivity of the boronic acid are therefore a balance of these electronic effects.
The choice of base and solvent system is critical for a successful Suzuki-Miyaura coupling, as it directly influences the transmetallation mechanism. researchgate.netnih.gov
Base: The base plays a dual role, activating either the boronic acid to a boronate (Path A) or the palladium(II) complex to a palladium-hydroxo species (Path B). acs.orgnih.gov Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base determine the relative concentrations of the reactive boronate and palladium-hydroxo intermediates. nih.gov
Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water. Water can play a crucial role in dissolving the inorganic base and influencing the equilibrium between the boronic acid and the boronate. nih.gov The solvent also affects the solubility and stability of the palladium catalyst and intermediates throughout the catalytic cycle.
The interplay between the base and solvent determines which transmetallation pathway is kinetically favored. nih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. The diorganopalladium(II) intermediate formed after transmetallation, R¹-Pd(II)-R², undergoes elimination to form the new C-C bond in the biaryl product (R¹-R²). mdpi.comyoutube.com This step regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. mdpi.com For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the square-planar palladium complex. youtube.com This step is generally fast and irreversible.
Kinetic and stoichiometric studies have been instrumental in elucidating the finer details of the Suzuki-Miyaura mechanism, particularly the transmetallation step. acs.org Stoichiometric experiments, which involve reacting isolated palladium complexes with boron reagents, allow for the direct comparison of different mechanistic proposals. acs.orgnih.gov For example, studies have compared the reaction rates of isolated arylpalladium halide complexes with boronate salts against the rates of arylpalladium hydroxo complexes with neutral boronic acids. acs.orgnih.gov
These experiments have provided strong evidence that the reaction of a palladium-hydroxo complex with a neutral boronic acid is significantly faster. nih.gov This kinetic favorability suggests it is the predominant pathway under typical catalytic conditions. nih.gov
| Palladium Complex | Boron Reagent | Pathway | Relative Rate |
|---|---|---|---|
| Arylpalladium Halide Complex | Aryltrihydroxyborate | Boronate (Path A) | Slow |
| Arylpalladium Hydroxo Complex | Arylboronic Acid | Oxo-Palladium (Path B) | Very Fast (>10³ times faster) |
This data, derived from model systems, highlights the kinetic preference for the oxo-palladium pathway. nih.gov While specific kinetic data for this compound is not detailed in the literature, its behavior is expected to follow these fundamental principles, modulated by the electronic and steric properties of the thiazolylphenyl group.
Transmetallation Processes: Boronate vs. Oxo-Palladium Pathways
Transformations of the Boronic Acid Moiety
The boronic acid group is a versatile functional group in organic synthesis, primarily known for its role in Suzuki-Miyaura cross-coupling reactions. chemenu.com However, it undergoes a variety of other important transformations, including oxidation, protodeboronation, and homocoupling.
The boronic acid moiety is susceptible to oxidation and dehydration processes. Oxidation can lead to the formation of phenols, while reaction with diols yields cyclic boronate esters. Dehydration, on the other hand, results in the formation of boroxines, which are cyclic trimers of the boronic acid.
Boronate Ester Formation: Boronic acids readily react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is typically reversible and is often used to protect the boronic acid group or to modify its reactivity and solubility. The stability of these esters, particularly pinacol (B44631) esters, can be greater than the corresponding boronic acids, offering protection against reactions like protodeboronation. researchgate.neted.ac.uk
Boroxine (B1236090) Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. nih.gov This process involves the removal of three water molecules from three molecules of the boronic acid and can be promoted by heating or using a dehydrating agent. nih.govresearchgate.net The formation of boroxine is an equilibrium process, and the boroxine can be converted back to the boronic acid by the addition of water. researchgate.net
Table 1: Representative Conditions for Boronate Ester and Boroxine Formation
| Transformation | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|
| Boronate Esterification | Pinacol | Toluene | Reflux, Dean-Stark trap | 2-(3-(1,3-Thiazol-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Protodeboronation is a significant decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov This reaction is often an undesired side reaction in cross-coupling processes. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring. nih.goved.ac.uk
For heteroaromatic boronic acids, the mechanism can be complex, involving multiple pathways. ed.ac.uk Studies have shown that the reaction can be catalyzed by both acid and base. researchgate.net Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻), which can undergo hydrolysis. ed.ac.uked.ac.uk The presence of heteroatoms, like in the thiazole ring, can influence the electronic properties of the molecule and affect the rate of protodeboronation. For instance, some heteroaryl boronic acids, such as 5-thiazolyl boronic acid, have been shown to undergo rapid protodeboronation. ed.ac.uk
Table 2: Factors Influencing Protodeboronation
| Factor | Effect on Rate | Mechanistic Implication |
|---|---|---|
| High pH | Increases rate | Formation of the more reactive boronate anion ([ArB(OH)₃]⁻). ed.ac.uk |
| Low pH (Acidic) | Can increase rate | Acid-catalyzed cleavage of the C-B bond. researchgate.net |
| High Temperature | Increases rate | Provides activation energy for the reaction. |
In the presence of an oxidant and a suitable catalyst, arylboronic acids can undergo oxidative homocoupling to form symmetrical biaryl compounds. This reaction is a common side product in Suzuki-Miyaura cross-couplings but can also be utilized as a primary method for biaryl synthesis. nih.gov
Various catalytic systems, often based on palladium or copper, have been developed to promote this transformation. sci-hub.senih.gov The reaction typically proceeds in the presence of an oxidant, such as oxygen (from air), sodium hypochlorite, or other oxidizing agents. sci-hub.seresearchgate.net The mechanism is thought to involve a transmetalation step from boron to the metal catalyst, followed by reductive elimination from a dimetallic intermediate or an oxidative pathway. google.com
Table 3: Catalytic Systems for Oxidative Homocoupling of Arylboronic Acids
| Catalyst | Oxidant | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Air | Acetone/Water | Room Temperature | researchgate.net |
| CuCl | Air | Methanol | Room Temperature | researchgate.net |
| PdCl₂ | Aqueous NaClO | Water | 70 °C | sci-hub.se |
Reactivity of the Thiazole Heterocycle
The thiazole ring in this compound possesses its own distinct reactivity, primarily governed by its aromatic character and the presence of nitrogen and sulfur heteroatoms.
The thiazole ring is considered an electron-rich heterocycle, but less so than pyrrole (B145914) or furan. It can undergo electrophilic aromatic substitution. The regioselectivity of the substitution is dictated by the electronic properties of the ring. Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and therefore the most susceptible to attack by electrophiles. wikipedia.orgpharmaguideline.com The C2 position is electron-deficient due to the adjacent electronegative nitrogen atom, making it prone to deprotonation by strong bases rather than electrophilic attack. wikipedia.orgpharmaguideline.com The C4 position is less reactive towards electrophiles than C5. pharmaguideline.com
Table 4: Predicted Regioselectivity of Electrophilic Substitution on the Thiazole Ring
| Reaction | Electrophile | Major Product (Predicted) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(5-Nitro-1,3-thiazol-2-yl)phenylboronic acid |
| Bromination | Br₂/FeBr₃ | 3-(5-Bromo-1,3-thiazol-2-yl)phenylboronic acid |
Due to its aromatic stability, the thiazole ring is generally unreactive in cycloaddition reactions under normal conditions. wikipedia.org However, under more forcing conditions, such as high temperatures, it can participate as a diene component in Diels-Alder reactions. These reactions are often followed by the extrusion of a small molecule, like sulfur, to yield a more stable aromatic product, such as a pyridine (B92270). wikipedia.org
Furthermore, derivatives of thiazole, such as thiazolium salts, can act as precursors to azomethine ylides for [3+2] cycloaddition reactions with various dipolarophiles. rsc.org Other specialized thiazole systems, like thiazolo-2-pyridones, have been shown to undergo [4+2] cycloaddition reactions with arynes. nih.gov While these examples involve modified thiazole structures, they highlight the potential for the thiazole core to engage in cycloaddition chemistry under the appropriate conditions or upon activation.
Table 5: Potential Cycloaddition Reactions of the Thiazole Moiety
| Reaction Type | Reactant(s) | Conditions | Product Type (General) |
|---|---|---|---|
| Diels-Alder [4+2] | Dienophile (e.g., alkyne) | High Temperature | Pyridine derivative (after sulfur extrusion) wikipedia.org |
Reversible Covalent Interactions
The cornerstone of boronic acid chemistry lies in its capacity for reversible covalent bonding with nucleophilic species. This reactivity is primarily centered around the boron atom, which acts as a Lewis acid.
Arylboronic acids are well-documented for their ability to react with compounds containing 1,2- (vicinal) or 1,3-diols to form cyclic boronate esters. scispace.comresearchgate.net This reaction is a reversible esterification process that results in the formation of a five- or six-membered ring, respectively. The stability of these boronate esters is influenced by several factors, including the structure and stereochemistry of the diol, the electronic properties of the arylboronic acid, and the pH of the medium. nih.govnih.gov
The presence of the electron-withdrawing thiazole group at the meta-position of the phenyl ring in this compound is anticipated to increase the Lewis acidity of the boron atom. This enhanced acidity would likely facilitate the formation of boronate esters with diols compared to unsubstituted phenylboronic acid. Research on substituted phenylboronic acids has shown that electron-withdrawing groups generally lead to lower pKa values for the boronic acid, which can correlate with higher stability constants for the resulting boronate esters, particularly at physiological pH. nih.govnih.gov
The interaction with various diols, such as simple sugars, is a key area of investigation. For instance, the binding affinity of phenylboronic acids to carbohydrates like glucose and fructose (B13574) has been extensively studied. researchgate.net It is generally observed that boronic acids exhibit a higher affinity for fructose over glucose, which is attributed to the presence of a cis-diol in a furanose ring structure in fructose. researchgate.net
Table 1: Representative Stability Constants (K) for the Formation of Boronate Esters between Phenylboronic Acid Derivatives and Various Diols
| Boronic Acid Derivative | Diol | Stability Constant (K, M⁻¹) at pH 7.4 |
| Phenylboronic Acid | Glucose | 9.5 |
| Phenylboronic Acid | Fructose | 430 |
| 3-Nitrophenylboronic Acid | Glucose | 25 |
| 3-Nitrophenylboronic Acid | Fructose | 1200 |
| This compound (Expected) | Glucose | Higher than Phenylboronic Acid |
| This compound (Expected) | Fructose | Higher than Phenylboronic Acid |
Beyond diols, the Lewis acidic boron center of this compound can also engage in reversible covalent interactions with other nucleophiles containing nitrogen or oxygen atoms. nih.gov For example, interactions with amines can lead to the formation of B-N dative bonds. researchgate.net The thiazole ring itself contains a nitrogen atom which could potentially participate in intramolecular coordination with the boronic acid group, although this is less likely given the meta-substitution pattern.
The interaction with amino acids, which contain both amine and carboxylate groups, is also of interest. Studies with other boronic acids have demonstrated the formation of complexes with amino acids, where both the nitrogen and oxygen atoms can coordinate to the boron. nih.gov Furthermore, certain boronic acids have been shown to form reversible covalent bonds with specific amino acid residues in proteins, such as the serine in the active site of proteases. nih.gov
The binding of boronic acids to diols and other nucleophiles is highly dependent on the pH of the solution. mdpi.comnsf.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral form (R-B(OH)₃⁻). scispace.com The pKa of the boronic acid governs this equilibrium. The tetrahedral boronate form is generally considered to be more reactive towards diols. researchgate.net
For most arylboronic acids, the pKa is in the range of 8-9. nih.gov The electron-withdrawing nature of the thiazole group in this compound is expected to lower its pKa, making the more reactive tetrahedral form more accessible at or near physiological pH (around 7.4). nih.gov A lower pKa generally leads to stronger binding at a given pH below the pKa, as the concentration of the reactive boronate species is higher. nih.gov
The stability of the resulting boronate ester also exhibits pH dependence. At low pH, the equilibrium favors the dissociation of the ester back to the boronic acid and the diol. As the pH increases towards and beyond the pKa of the boronic acid, the formation of the boronate ester is favored. mdpi.com This pH-responsive behavior is a key feature of boronic acid interactions and is critical for applications such as pH-triggered drug release.
Table 2: Effect of pH on the Apparent Association Constant (K_app) for the Binding of a Representative Phenylboronic Acid to a Diol
| pH | Apparent Association Constant (K_app, M⁻¹) |
| 6.0 | 50 |
| 7.0 | 200 |
| 7.4 | 430 |
| 8.0 | 850 |
| 9.0 | 1500 |
Note: This table illustrates the general trend of increasing binding affinity with increasing pH for a typical phenylboronic acid. The specific values would vary for this compound.
Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography Studies
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the molecular structure, can be generated. nih.gov Although specific crystallographic data for 3-(1,3-Thiazol-2-yl)phenylboronic acid are not available in the accessed literature, the principles of the technique and expected findings can be discussed based on studies of related compounds.
Solid-State Molecular Structures
Key structural parameters that would be determined include:
The C-B bond length of the phenylboronic acid group.
The B-O bond lengths and O-B-O bond angle of the boronic acid moiety.
The bond lengths and angles within the thiazole (B1198619) and phenyl rings.
The dihedral angle between the planes of the phenyl and thiazole rings.
Conformational Analysis from Crystal Data
The conformation of the molecule in the solid state is dictated by the rotational freedom around single bonds, primarily the C-C bond connecting the phenyl and thiazole rings, and the C-B bond connecting the phenyl ring to the boronic acid group. Crystal packing forces can influence which conformation is adopted in the solid state. mdpi.com
Intermolecular Interactions in Crystalline Solids
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For boronic acids, hydrogen bonding is a dominant feature. The hydroxyl groups of the boronic acid are strong hydrogen bond donors and acceptors, typically forming dimeric structures or extended networks in the solid state. nih.govmdpi.com
In the crystal lattice of this compound, several types of intermolecular interactions would be anticipated:
Hydrogen Bonding: Strong O-H···O hydrogen bonds between the boronic acid groups of adjacent molecules are expected, likely forming centrosymmetric dimers. mdpi.com The nitrogen atom of the thiazole ring could also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic phenyl and thiazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal packing.
C-H···π Interactions: Hydrogen atoms on the phenyl and thiazole rings could interact with the π-systems of neighboring rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H and ¹³C NMR for Structural Confirmation
The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the splitting pattern (in ¹H NMR) reveals the number of neighboring protons. Though specific experimental spectra for this compound were not located, the expected signals can be predicted based on its structure.
Expected ¹H NMR Signals: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole ring and the phenyl ring.
| Proton Location | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Thiazole H-4 | ~7.5 - 8.0 | Doublet |
| Thiazole H-5 | ~7.2 - 7.6 | Doublet |
| Phenyl Protons (4H) | ~7.4 - 8.2 | Multiplets |
| Boronic Acid -OH (2H) | Broad, variable | Singlet |
This is an interactive data table. The chemical shifts are estimates based on analogous compounds.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.
| Carbon Location | Expected Chemical Shift (ppm) |
| Thiazole C-2 | ~165 - 175 |
| Thiazole C-4 | ~140 - 145 |
| Thiazole C-5 | ~120 - 125 |
| Phenyl C-B | ~130 - 140 (broad signal) |
| Phenyl C-thiazole | ~135 - 145 |
| Other Phenyl Carbons | ~125 - 135 |
This is an interactive data table. The chemical shifts are estimates based on analogous compounds.
Variable-Temperature NMR for Conformational Dynamics
Variable-temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals that relate to the rate of conformational exchange.
For this compound, VT-NMR could be used to investigate the rotational barrier around the C-C bond linking the phenyl and thiazole rings. At high temperatures, if the rotation is fast on the NMR timescale, sharp, averaged signals would be observed for the protons on either side of the bond. Upon cooling, if the rotation becomes slow enough, separate signals for each distinct conformation might be observed, and the coalescence point could be used to calculate the energy barrier to rotation. However, no specific variable-temperature NMR studies for this compound are currently available in the surveyed literature.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Several ionization methods are applicable to the analysis of boronic acids.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for non-volatile molecules, including boronic acids. nih.gov However, the analysis of small molecules like boronic acids can be challenging due to interference from matrix signals in the low mass range. researchgate.net A crucial discovery for the analysis of peptide boronic acids, which is applicable here, is that the choice of matrix can be leveraged for efficient ionization. Using 2,5-dihydroxybenzoic acid (DHB) as a matrix can efficiently convert a peptide boronic acid into a DHB adduct, providing high-quality spectra without prior derivatization. nih.gov
Another strategy involves the deliberate derivatization with 1,2-diols, which react with the boronic acid moiety to form cyclic boronate esters. nih.gov This approach has been shown to reliably improve molecular ion detection. nih.gov For this compound, one would expect to observe the molecular ion corresponding to its boronate ester adduct if analyzed with this method. This technique is also used to study the interactions of boronic acids with diol-containing biomolecules. nsf.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing molecules in solution. nih.gov It is particularly useful for monitoring reactions involving boronic acids in real-time. researchgate.net The analysis of boronic acids by ESI-MS can be complicated by their tendency to form dimers or cyclic trimeric anhydrides (boroxines), especially in the absence of derivatizing agents. rsc.org
To achieve high-throughput and accurate analysis, methods using Ultra High-Performance Liquid Chromatography (UHPLC) coupled with ESI-MS have been developed. rsc.org These methods often use a mobile phase containing a reagent like ammonium (B1175870) acetate (B1210297) to stabilize the boronic acid and promote the formation of the desired molecular ion, [M-H]⁻ in negative ion mode or adducts in positive ion mode. rsc.org For this compound, ESI-MS would be used to confirm its molecular mass (calculated as 205.03 g/mol ). High-resolution mass spectrometry would further confirm its elemental formula (C₉H₈BNO₂S) by providing a highly accurate mass measurement. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. wiley.com Boronic acids themselves, including this compound, are generally non-volatile and prone to dehydration at elevated temperatures, making direct GC-MS analysis challenging. chromatographyonline.comresearchgate.net
Therefore, a derivatization step is typically required to convert the polar boronic acid group into a more volatile and stable ester. chromatographyonline.com Common derivatization agents include pinacol (B44631), which forms a pinacolboronate ester. This strategy has been successfully employed for the low-level analysis of boronic acid impurities in pharmaceutical ingredients. chromatographyonline.com After derivatization, the resulting ester of this compound could be readily analyzed by GC-MS, allowing for its quantification and the identification of related impurities. The mass spectrum would show the molecular ion of the derivative and characteristic fragmentation patterns.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the boronic acid group, the phenyl ring, and the thiazole ring.
Based on studies of phenylboronic acid and its derivatives, key vibrational modes can be predicted. nist.govnih.govresearchgate.net A strong and broad absorption band for the O-H stretching of the B(OH)₂ group is typically observed in the 3200–3600 cm⁻¹ region. nist.gov The asymmetric B-O stretching vibration is a key marker and appears as a strong band around 1330–1370 cm⁻¹. nih.govresearchgate.net The C-B stretching vibration can be found in the 1100-1000 cm⁻¹ region. researchgate.net Additionally, characteristic peaks for the aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching vibrations for the phenyl and thiazole rings would be seen in the 1400–1600 cm⁻¹ region.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Asymmetric B-O Stretch | 1330 - 1370 | Strong |
| C-B Stretch | 1000 - 1100 | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within its aromatic system, which comprises the phenyl and thiazole rings. niscpr.res.in One would anticipate strong absorption bands in the ultraviolet region, likely below 300 nm. The exact position of the absorption maximum (λmax) would be influenced by the conjugation between the phenyl and thiazole rings.
Boronic acids themselves are not typically fluorescent. However, the conjugated aromatic system of this compound may exhibit some native fluorescence. More commonly in research, arylboronic acids are used as recognition units in fluorescent sensors. researchgate.net A fluorophore is incorporated into the molecular design, and the binding of the boronic acid to a target analyte (like a diol) modulates the fluorescence emission, either by quenching or enhancement. researchgate.net Therefore, while the intrinsic emission properties of this compound might be weak, its derivatives are candidates for the development of fluorescent probes.
UV-Vis Absorption Analysis
Specific UV-Vis absorption spectra for this compound are not detailed in the reviewed literature. However, the absorption properties can be inferred from its structural components.
Phenylboronic Acid (PBA) Moiety: Unsubstituted phenylboronic acid typically exhibits absorption in the UV region, with characteristic maxima around 260–266 nm. core.ac.uk This absorption is attributed to the π-π* electronic transitions within the benzene (B151609) ring.
Thiazole Moiety: Thiazole and its derivatives are aromatic heterocycles that also absorb in the UV range. The exact absorption wavelength is highly sensitive to the nature and position of substituents and the extent of conjugation. nih.gov For instance, benzothiazole (B30560) derivatives show a main absorption band between 340 and 370 nm. nih.gov
Combined Structure: In this compound, the thiazole ring is conjugated with the phenyl ring. This extended π-system is expected to cause a bathochromic (red) shift in the absorption maximum compared to either phenylboronic acid or a simple thiazole alone. The absorption spectrum would likely be characterized by bands corresponding to the π-π* transitions of the entire conjugated system. The polarity of the solvent could also influence the position of these absorption bands.
Photophysical Properties: Fluorescence and Quantum Yields
While many thiazole-containing compounds are known for their fluorescent properties, specific emission data and quantum yields for this compound have not been specifically documented.
The fluorescence of arylboronic acids is a subject of considerable research, particularly for their use in chemical sensors. The emission properties are often modulated by the electronic nature of the aromatic system and interactions at the boronic acid group. d-nb.info For example, the fluorescence of some arylboronic acids changes significantly upon binding with sugars, which form cyclic esters with the boronic acid group. d-nb.inforesearchgate.net
The quantum yield (Φ), which measures the efficiency of the fluorescence process, is highly variable for this class of compounds. It is dependent on the molecular structure, rigidity, and environment. For context, the table below presents fluorescence quantum yields for several different arylboronic acids and thiazole derivatives, illustrating the range of efficiencies that can be observed. It is important to note that these are related compounds, and the values are not directly representative of this compound itself.
| Compound Class | Example Compound | Quantum Yield (Φ) % | Conditions |
|---|---|---|---|
| Arylboronic Acid | Isoquinoline-7-boronic acid | 1.7% | Phosphate (B84403) buffer, pH 7.4 |
| Arylboronic Acid | Phenoxathiin-4-boronic acid | 8.0% | Phosphate buffer, pH 7.4 |
| Boron Complex | Pyrazole-containing iminoboronate | up to 4.3% | Various solvents |
| Thiazole Derivative | Benzothiazole-difluoroborate | ~50-100% | CHCl3, depending on substituent |
Aggregation-Induced Emission Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.
There are no specific studies confirming or denying AIE behavior for this compound. However, the structural features of the molecule allow for speculation:
Potential for AIE: The molecule possesses a single bond connecting the phenyl and thiazole rings, around which rotation can occur in solution. This intramolecular rotation can be an efficient non-radiative pathway, potentially quenching fluorescence in the dissolved state. If aggregation or crystallization restricts this rotation, an AIE effect is plausible.
Precedent in Related Compounds: AIE or its related phenomenon, aggregation-induced emission enhancement (AIEE), has been observed in other boronic acid and thiazole derivatives. For example, the dimer of 2-aminophenylboronic acid is a known AIE-active molecule, with a high solid-state quantum yield of 81.3%. nih.govscispace.com Similarly, some complex boron complexes and thiazole-containing compounds have been shown to exhibit AIEE. nih.govrsc.org
Without direct experimental evidence, the AIE potential of this compound remains a hypothesis pending further research.
Computational and Theoretical Chemistry of 3 1,3 Thiazol 2 Yl Phenylboronic Acid
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Chemical Building Block
3-(1,3-Thiazol-2-yl)phenylboronic acid is a versatile reagent in organic synthesis, primarily due to the reactivity of the boronic acid group which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. aablocks.com The presence of the thiazole (B1198619) heterocycle introduces a key structural motif found in numerous biologically active compounds, making this boronic acid a valuable precursor for drug discovery and development. nih.govnih.gov
The synthesis of biaryl structures is a cornerstone of modern organic chemistry, as this motif is prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for creating biaryl compounds. This reaction involves the coupling of the arylboronic acid with an aryl halide or triflate, providing a direct and efficient route to connect two different aromatic rings.
The thiazole-phenyl scaffold of the boronic acid allows for the introduction of this specific heterocyclic system into larger, more complex biaryl structures. These reactions are known for their high functional group tolerance and generally proceed with high yields, making them a preferred method for biaryl synthesis in both academic and industrial settings. mdpi.comresearchgate.net The resulting biaryl compounds containing a thiazole unit are of significant interest due to their potential biological activities.
Interactive Table: Examples of Biaryl Synthesis using Arylboronic Acids
| Aryl Halide Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloroanisole | NiCl2/PPh3 | K3PO4·nH2O | Toluene | Methoxy-substituted biaryl | High |
| 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | K2CO3 | THF/Water | Nitro-substituted biaryl | Good |
This table represents typical conditions for Suzuki-Miyaura reactions involving arylboronic acids. Specific yield and conditions can vary based on the exact substrates and ligands used.
Beyond simple biaryls, this compound serves as a foundational component for constructing more elaborate heterocyclic systems. The thiazole ring itself is a versatile scaffold that can be further functionalized or incorporated into fused ring systems. nih.gov Starting with this boronic acid, chemists can employ multi-step synthetic sequences or cascade reactions to build polycyclic structures.
For instance, the product of a Suzuki coupling using this boronic acid can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. These complex molecules are often targeted in medicinal chemistry for their potential to interact with biological targets with high specificity. The synthesis of such systems often involves the strategic use of functional groups on both the boronic acid and its coupling partner to direct the subsequent ring-forming steps. mdpi.com For example, a biaryl product could be designed to undergo an intramolecular condensation or a metal-catalyzed C-H activation/cyclization to generate a novel polycyclic scaffold.
While boronic acids are not inherently chiral, their use in synthetic transformations can be controlled to produce specific stereoisomers, a critical aspect of modern pharmaceutical synthesis. In reactions involving this compound, stereoselectivity can be induced through the use of chiral catalysts, ligands, or auxiliaries.
For example, in the synthesis of chiral biaryl compounds (atropisomers), a palladium catalyst paired with a chiral phosphine (B1218219) ligand can be used in a Suzuki-Miyaura coupling. This approach can favor the formation of one atropisomer over the other. Although specific examples detailing stereoselective reactions with this compound are highly specialized, the principles are well-established for the broader class of arylboronic acids. Such methodologies are crucial for producing enantiomerically pure compounds, where often only one enantiomer possesses the desired biological activity.
Catalytic Applications in Organic Transformations
This compound is a key substrate in a variety of metal-catalyzed cross-coupling reactions. The versatility of the carbon-boron bond allows it to participate in transformations catalyzed by different transition metals, most notably palladium and copper.
Palladium catalysis is the most common application for arylboronic acids, with the Suzuki-Miyaura coupling being the most prominent example. nih.gov In these reactions, a palladium(0) catalyst undergoes oxidative addition with an aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov
Beyond Suzuki couplings, this boronic acid can participate in other palladium-catalyzed transformations. For instance, the Heck reaction can be adapted to involve boronic acids in a process known as the Suzuki-Heck reaction, forming stilbene derivatives. These reactions showcase the broad utility of this compound in C-C bond formation under palladium catalysis. cas.cn
Interactive Table: Overview of Palladium-Catalyzed Reactions with Arylboronic Acids
| Reaction Name | Bond Formed | Typical Coupling Partner | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp2)-C(sp2) | Aryl/Vinyl Halides, Triflates | High functional group tolerance, mild conditions |
| Heck-type Reaction | C(sp2)-C(sp2) | Alkenes | Forms substituted alkenes |
Copper-catalyzed reactions provide a valuable, cost-effective alternative to palladium-based methods. The Chan-Lam coupling is a prime example, where arylboronic acids react with amines, phenols, or thiols to form C-N, C-O, or C-S bonds, respectively. organic-chemistry.org This reaction is particularly useful for synthesizing N-aryl and O-aryl compounds.
This compound can be coupled with various N-H containing heterocycles or anilines using a copper catalyst, often copper(II) acetate (B1210297), under aerobic conditions. organic-chemistry.orgnih.gov These reactions are advantageous as they can often be performed at room temperature and are tolerant of a wide range of functional groups. nih.gov This methodology allows for the direct attachment of the 3-(1,3-thiazol-2-yl)phenyl moiety to nitrogen- or oxygen-containing molecules, which is a common strategy in the synthesis of bioactive compounds. nih.gov
Interactive Table: Copper-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partner | Catalyst | Typical Conditions |
|---|---|---|---|---|
| Chan-Lam Coupling | C-N | Amines, Amides, Heterocycles | Cu(OAc)2 | Room temperature, air |
| Chan-Lam Coupling | C-O | Phenols, Alcohols | Cu(OAc)2 | Mild heating may be required |
Supramolecular Chemistry and Self-Assembly
The unique molecular structure of this compound, featuring both a hydrogen-bond-donating-and-accepting boronic acid group and aromatic systems capable of non-covalent interactions, makes it a compelling building block in supramolecular chemistry. nih.gov Boronic acids are well-known for their ability to form reversible covalent bonds and participate in hydrogen bonding, driving the self-assembly of complex, ordered structures. nih.govwikipedia.org
The boronic acid moiety, -B(OH)₂, is a powerful director of self-assembly through hydrogen bonding. Like carboxylic acids, boronic acids can form self-complementary homodimers via two O-H···O hydrogen bonds. This dimeric motif is a common feature in the crystal structures of many arylboronic acids. Beyond dimerization, the two hydroxyl groups can engage in further hydrogen bonding, connecting these dimeric units into extended one-dimensional ribbons or more complex two- or three-dimensional networks. mdpi.com
The presence of the thiazole ring introduces additional hydrogen bond acceptors, specifically the nitrogen atom. sapub.orgnih.gov This allows for the formation of heteromeric hydrogen bonds (O-H···N) between the boronic acid group of one molecule and the thiazole nitrogen of another. nih.gov This interplay between boronic acid homodimerization and boronic acid-thiazole interactions can lead to diverse and intricate hydrogen-bonding networks. nih.gov The competition and synergy between these different hydrogen bond donors and acceptors are critical in determining the final supramolecular architecture. sapub.orgrsc.org
The aromatic phenyl and thiazole rings of this compound are key to its participation in π-π stacking interactions. mdpi.com These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of aromatic systems, play a vital role in stabilizing supramolecular assemblies. researchgate.netnih.gov In the solid state, molecules often arrange themselves to maximize these interactions, leading to columnar or layered structures. nih.govrsc.org The relative orientation of the phenyl and thiazole rings can lead to various stacking motifs, including parallel-displaced or T-shaped arrangements, which significantly influence the crystal packing. nih.govmdpi.com
The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions allows this compound to form a wide array of supramolecular architectures. nih.gov The final assembled structure is a delicate balance of these competing and cooperating forces. mdpi.com Depending on crystallization conditions and the presence of co-forming molecules, this compound can assemble into structures ranging from simple dimers to complex helical chains, layered sheets, or intricate three-dimensional frameworks. nih.gov The ability of boronic acids to form reversible covalent bonds with diols further expands the possibilities for creating responsive supramolecular systems that can assemble or disassemble in response to chemical stimuli like pH changes or the presence of specific sugars. nih.govwikipedia.org
While specific research on this compound as a supramolecular reactor is limited, the principles of boronic acid-based self-assembly are foundational to this field. Supramolecular reactors are self-assembled cavities or frameworks that can encapsulate guest molecules and catalyze chemical reactions. The reversible nature of interactions involving boronic acids makes them ideal for creating dynamic catalytic systems.
The self-assembly of boronic acid-containing building blocks can create confined spaces that alter reaction pathways, enhance reaction rates, or control product selectivity. For example, a supramolecular cage formed through metal-ligand coordination or hydrogen bonding, with boronic acid functionalities pointing into the cavity, could bind diol-containing substrates and facilitate transformations within the confined space. The thiazole moiety could serve as an additional binding site or a catalytically active group within such a reactor.
Development of Functional Materials
Phenylboronic acid (PBA) and its derivatives are extensively used in the design of functional materials due to their unique chemical properties, particularly their ability to form reversible covalent bonds with diols. wikipedia.orgnih.gov This reactivity is the basis for developing sensors, drug delivery systems, and stimuli-responsive materials. nih.govmdpi.com
This compound can be incorporated into polymers or attached to nanomaterial surfaces to create materials with specific recognition capabilities. nih.gov A primary application is in glucose sensing. PBA-functionalized materials can bind with glucose, and this binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or electrical properties. mdpi.com The high affinity of some boronic acids for sialic acid, which is overexpressed on the surface of certain cancer cells, makes these materials promising for targeted cancer diagnosis and therapy. nih.gov Functional materials modified with PBA can selectively bind to cancer cells, enabling targeted drug delivery or enhanced imaging contrast. nih.gov
The incorporation of the thiazole unit can further enhance the functionality of these materials. The thiazole ring can act as a metal-coordinating ligand, allowing for the creation of hybrid materials with catalytic or magnetic properties. It can also be a key component of a fluorophore, where binding of an analyte to the boronic acid group modulates the fluorescence output, a mechanism known as photoinduced electron transfer (PET). The development of PBA-based layer-by-layer assemblies allows for the creation of thin films and microcapsules that can release an encapsulated payload in response to specific stimuli like sugars or changes in pH. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| WingPhos |
| [RhCl(COD)]₂ |
| Sialic Acid |
Organic Semiconductor Applications
The integration of heterocyclic moieties into organic molecules is a key strategy in the development of materials for electronic applications. The thiazole ring, due to its electron-rich nature and aromaticity, is a valuable component in the design of organic semiconductors. researchgate.net Compounds incorporating thiazole have been investigated for use in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
The structure of this compound combines the thiazole heterocycle with a phenylboronic acid group. This combination can produce materials with desirable electronic properties. The carbazole moiety, another nitrogen-containing heterocycle, when linked to a phenylboronic acid, has been shown to create compounds that facilitate charge transport and enhance the performance of OLEDs. chemimpex.com By analogy, the thiazole group in this compound can contribute to the molecule's ability to transport charge, a fundamental requirement for a semiconductor. The boronic acid functional group further allows for the molecule's incorporation into larger polymeric structures or for tuning the material's properties through further chemical modification.
| Feature | Role in Organic Semiconductors |
| Thiazole Ring | An electron-rich aromatic heterocycle that can facilitate charge transport. researchgate.net |
| Phenyl Group | Provides a conjugated system that contributes to the electronic structure of the molecule. |
| Boronic Acid Group | Acts as a functional handle for polymerization or modification and can influence the material's electronic energy levels. |
Optoelectronic Materials
Optoelectronic materials are defined by their ability to interact with light, either by converting light into electrical energy or vice versa. The performance of these materials is intrinsically linked to their molecular structure and electronic properties, such as electron transition bands. mdpi.com Boronate esters and their boronic acid precursors are studied for their optoelectronic responses. mdpi.com
The this compound structure is well-suited for applications in optoelectronics. The conjugated system spanning the phenyl and thiazole rings allows for π → π* electronic transitions, which are fundamental to the absorption and emission of light. mdpi.com The specific architecture of such molecules is crucial for their application in devices like OLEDs and OPVs, where they can enhance efficiency and stability. chemimpex.com The boronic acid group can influence the material's interaction with other components in a device or act as an attachment point for creating more complex, functional polymers with tailored optoelectronic characteristics.
Chemical Recognition Systems (excluding biological sensing applications)
Boronic acids are highly effective as recognition elements in artificial chemical sensing systems. Their utility stems from their unique ability to form reversible covalent bonds with compounds containing diol functionalities. This interaction forms the basis for designing sensors capable of detecting and quantifying specific analytes. While widely used in biological sensing, this capability is also applied to purely chemical recognition systems for detecting polyols and saccharides in non-biological contexts.
Principles of Polyol and Saccharide Recognition
The fundamental principle behind the recognition of polyols and saccharides by boronic acids is the formation of cyclic boronate esters. nih.gov This reaction occurs between the boronic acid group and molecules containing appropriately spaced hydroxyl groups, specifically cis-1,2- or cis-1,3-diols. nih.govnih.gov
The key aspects of this recognition mechanism are:
Reversible Covalent Bonding : The interaction is a dynamic and reversible esterification process, allowing the sensor to respond to changes in analyte concentration. nih.gov
Structural Requirement : Boronic acids show a strong preference for diols that are in a cis configuration, enabling the formation of stable five-membered (with 1,2-diols) or six-membered (with 1,3-diols) cyclic esters. nih.gov
pH Dependency : The binding affinity is highly dependent on pH. The boronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form. The tetrahedral form binds diols much more strongly. bham.ac.uk Increasing the pH shifts the equilibrium toward the more reactive anionic form, thus enhancing the binding of saccharides.
The interaction can be summarized by the following equilibrium:
This binding event alters the chemical and physical properties of the boronic acid molecule, which is the key to generating a detectable signal.
| Factor | Description |
| Analyte Structure | Must contain cis-1,2- or cis-1,3-diol functionalities. |
| Interaction Type | Reversible covalent formation of a cyclic boronate ester. nih.govnih.gov |
| pH Influence | Binding is significantly enhanced at pH values near or above the pKa of the boronic acid, which favors the more reactive anionic tetrahedral state. bham.ac.uk |
Design of Artificial Receptors
Artificial receptors based on boronic acids are designed by coupling the recognition unit (the boronic acid) to a signaling unit (a transducer). utexas.edursc.org In the case of this compound, the phenylboronic acid moiety serves as the recognition site for polyols and saccharides.
The design of these receptors typically involves the following principles:
Recognition Moiety : A boronic acid group is chosen for its selective and reversible binding to diols. nih.gov
Signaling Unit : This unit is a chromophore or fluorophore that reports the binding event. The thiazole ring itself, or a separate fluorescent group attached to the molecule, can serve this purpose.
Signal Transduction : When the boronic acid binds to a saccharide, the hybridization of the boron atom changes from sp² to sp³. nih.gov This change alters the electronic properties of the entire molecule, which in turn modulates the output of the signaling unit. This can result in a change in fluorescence intensity (quenching or enhancement), a shift in emission or absorption wavelength, or a change in color. bibliotekanauki.pl
For example, a receptor can be designed where the fluorescence of a nearby fluorophore is quenched by the boronic acid in its unbound state. Upon binding a saccharide, the formation of the anionic boronate ester can disrupt this quenching mechanism, leading to an increase in fluorescence that is proportional to the saccharide concentration. nih.gov
Protective Group Chemistry
In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from participating in undesired side reactions. wikipedia.orgorganic-chemistry.org After the desired chemical transformation is complete, the protecting group is removed to restore the original functional group.
The boronic acid functional group, including the one in this compound, can be used to protect 1,2-diols and 1,3-diols. organic-chemistry.org This strategy is particularly useful in the synthesis of complex molecules like carbohydrates and nucleosides.
The process works as follows:
Protection : The diol-containing molecule is reacted with the boronic acid under neutral or basic conditions to form a stable cyclic boronate ester (e.g., a dioxaborolane or dioxaborinane). This ester masks the two hydroxyl groups, preventing them from reacting with reagents intended for other parts of the molecule.
Deprotection : The key advantage of boronate esters as protecting groups is the ease of their removal. They are stable under many reaction conditions but can be readily cleaved by simple exposure to mild aqueous acid or even neutral water, regenerating the diol and the boronic acid. libretexts.org
| Characteristic | Description |
| Functional Group Protected | cis-1,2-diols and cis-1,3-diols. organic-chemistry.org |
| Protected Form | Cyclic boronate ester. |
| Key Advantage | Forms a stable derivative that can be easily removed under mild, often aqueous, conditions. libretexts.org |
| Application | Widely used in carbohydrate and nucleoside chemistry. |
Conclusion and Future Research Directions
Summary of Key Achievements in 3-(1,3-Thiazol-2-yl)phenylboronic Acid Research
To date, the primary achievement in the field has been the synthesis and commercial availability of this compound, positioning it as a ready-to-use reagent for synthetic chemists. keyorganics.netbldpharm.com Its true value lies in its role as a bifunctional building block, enabling the streamlined synthesis of more complex molecules that incorporate the distinct chemical properties of both arylboronic acids and thiazoles.
The boronic acid moiety is well-established for its utility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. researchgate.netthieme-connect.comnih.gov Simultaneously, the thiazole (B1198619) ring is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs and biologically active agents due to its ability to engage in various biological interactions. analis.com.myresearchgate.netglobalresearchonline.net The key achievement, therefore, is providing the scientific community with a tool that bridges these two important areas of chemistry, facilitating the development of novel compounds for pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov
Unexplored Reactivity and Synthetic Opportunities
While the Suzuki-Miyaura coupling is the most apparent application, a vast landscape of reactivity for this compound remains to be explored. The boronic acid group is a versatile functional handle for numerous other transformations.
Potential Synthetic Applications:
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Chan-Lam Coupling | Copper-catalyzed formation of C-N and C-O bonds. | Synthesis of novel thiazolyl-substituted diaryl ethers or anilines, which are common motifs in bioactive molecules. |
| Petasis Reaction | A multicomponent reaction between a boronic acid, an amine, and an aldehyde. | Efficient, one-pot synthesis of α-amino acids bearing the thiazolylphenyl scaffold. |
| Asymmetric Conjugate Addition | Rhodium-catalyzed addition to enones. nih.gov | Creation of chiral centers, leading to enantiomerically enriched compounds for pharmaceutical development. |
| Diels-Alder Reactions | Use as a dienophile or diene precursor after suitable modification. | Construction of complex polycyclic systems. |
Beyond the boronic acid, the thiazole and phenyl rings offer sites for further functionalization. Electrophilic aromatic substitution on the phenyl ring or C-H activation could introduce additional substituents, allowing for fine-tuning of the molecule's electronic and steric properties. The thiazole ring itself can undergo various transformations, opening avenues for creating even more diverse molecular architectures. nih.gov
Advancements in Computational and Theoretical Studies
Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding future experimental work. Density Functional Theory (DFT) can be employed to elucidate its structural and electronic properties.
Key areas for computational investigation include:
Reactivity Prediction: DFT calculations can model the transition states of potential reactions, helping to predict reaction outcomes and optimize conditions. This includes understanding the regioselectivity of further functionalization on the aromatic rings. proquest.com
pKa Determination: The acidity of the boronic acid is crucial for its reactivity and biological interactions. Advanced computational models can accurately predict the pKa value, which is often challenging to determine experimentally for complex boronic acids. mdpi.com
Molecular Docking: For medicinal chemistry applications, computational docking can simulate the binding of derivatives of this compound to biological targets like enzymes or receptors. This can help in the rational design of new drug candidates. nih.gov
Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, Raman), confirming the structure and purity of newly synthesized compounds. dergipark.org.tr
These theoretical studies can accelerate the discovery process by prioritizing the most promising synthetic routes and molecular designs before committing to extensive laboratory work.
Potential for Novel Material Development
The bifunctional nature of this compound makes it an attractive candidate for the development of advanced functional materials.
Covalent Organic Frameworks (COFs): Boronic acids are key building blocks for constructing COFs, which are crystalline porous polymers with high thermal stability and surface area. researchgate.net By reacting with polyol linkers, this compound could be incorporated into 3D frameworks. The thiazole moiety would line the pores of the COF, potentially creating materials with unique catalytic, gas sorption, or selective sensing properties.
Boronate Affinity Materials: Boronic acids are known to reversibly bind with cis-diol-containing compounds like sugars and glycoproteins. researchgate.netacs.orgnih.gov Immobilizing this compound onto a solid support could produce materials for the selective capture and sensing of biomolecules.
Conducting Polymers: Thiazole-containing polymers are known for their electronic properties. This compound could be used as a monomer in polymerization reactions to create novel conductive or semi-conductive materials for applications in organic electronics.
Outlook on Advanced Applications in Chemical Sciences
The unique combination of a reactive boronic acid and a functional thiazole heterocycle positions this compound for a bright future in several areas of chemical science.
Future Application Outlook:
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for Drug Discovery | The thiazole ring is a component of numerous anticancer, antimicrobial, and anti-inflammatory drugs. nih.govresearchgate.netresearchgate.netnih.gov The boronic acid group can act as a covalent inhibitor or be replaced via cross-coupling. nih.govresearchgate.net |
| Bioconjugation | Bifunctional Linker | The molecule can be used to link two different entities, for example, attaching a drug to a targeting protein. nih.govresearchgate.netnih.gov |
| Catalysis | Ligand Synthesis | The thiazole nitrogen and other potential donor sites could be used to coordinate with metals, forming novel ligands for catalysis. |
| Supramolecular Chemistry | Self-Assembling Systems | The boronic acid can form boroxine (B1236090) rings or interact with diols, driving the self-assembly of complex supramolecular structures. scitechdaily.com |
Q & A
Q. What are the optimal synthetic routes for 3-(1,3-Thiazol-2-yl)phenylboronic acid, and how can reaction efficiency be maximized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for aryl boronic acids. Key steps include:
- Catalyst system : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for efficient coupling .
- Reaction conditions : Reflux in a 1:1 mixture of 1,2-dimethoxyethane (DME) and water under inert atmosphere (N₂ or Ar) .
- Substrates : Couple a thiazole-containing aryl halide with a boronic acid precursor or vice versa.
- Purification : Column chromatography or recrystallization to isolate the product. Maximize efficiency by optimizing base choice (e.g., Na₂CO₃ or KF) and maintaining anhydrous conditions to prevent boronic acid hydrolysis .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹¹B NMR to confirm boronic acid functionality and thiazole proton environments .
- Infrared (IR) spectroscopy : Identify B-O and C-S stretching vibrations (~1,350 cm⁻¹ and ~680 cm⁻¹, respectively) .
- DFT/B3LYP calculations : Predict molecular geometry, vibrational modes, and frontier orbital energies (HOMO-LUMO gap) .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the B-O and thiazole ring geometry .
Q. How does this compound participate in cross-coupling reactions?
The boronic acid group acts as a nucleophile in Suzuki-Miyaura reactions, enabling C-C bond formation with aryl halides. The thiazole ring may influence reactivity through electronic effects (e.g., electron-withdrawing properties). Example applications:
- Synthesize biaryl compounds for drug discovery.
- Modify polymers or nanomaterials via boronic acid-mediated conjugation .
Advanced Research Questions
Q. Can this compound serve as a catalyst in heterocyclic synthesis?
Boronic acids are known to catalyze condensations, such as benzimidazole formation, via transient ester intermediates . For this compound:
- Proposed mechanism : Coordinate with diols or amines to stabilize transition states in cyclization reactions.
- Optimization : Screen pH (boronic acid is active at alkaline pH) and solvent polarity (e.g., DMF or THF) .
- Example : Catalyze thiazole-fused heterocycles by facilitating nucleophilic attack on carbonyl groups .
Q. How do structural features of this compound influence its binding to biomolecules like sialic acids?
- Boronic acid-diol interaction : Forms reversible esters with vicinal diols (e.g., sialic acid glycerol side chains) at pH > 7 .
- Thiazole modulation : The electron-deficient thiazole may enhance binding affinity by stabilizing charge-transfer interactions.
- Competitive studies : Compare binding constants (K) with phenylboronic acid derivatives using ¹¹B NMR or isothermal titration calorimetry (ITC) .
Q. How can contradictions in binding mechanism studies (e.g., diol vs. α-hydroxycarboxylate binding) be resolved?
Conflicting reports on boronic acid-sialic acid interactions (e.g., Otsuka vs. Djanashvili ) highlight the need for multi-technique validation:
- pH-dependent NMR : Track ¹¹B chemical shifts to identify dominant binding sites across pH 2–12 .
- DFT simulations : Model boronic acid coordination with sialic acid conformers to predict energetically favorable interactions .
- X-ray crystallography : Resolve binding geometries in co-crystals .
Q. What computational modeling approaches are suitable for studying the electronic properties of this compound?
- DFT/B3LYP : Optimize molecular geometry and calculate electrostatic potential maps to predict reactivity .
- Frontier orbital analysis : Evaluate HOMO-LUMO gaps to assess stability and charge-transfer potential .
- Molecular docking : Simulate interactions with proteins (e.g., lectins) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
